molecular formula C11H11ClO4 B2443652 Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate CAS No. 1909308-67-3

Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate

Cat. No.: B2443652
CAS No.: 1909308-67-3
M. Wt: 242.66
InChI Key: DHIDQLARWPGKCH-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro and methoxy substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyphenylboronic acid
  • 2-Chloro-6-methoxybenzeneboronic acid
  • 6-Chloro-2-methoxyphenylboronic acid

Uniqueness

Methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts different reactivity and properties compared to similar compounds like boronic acids. This makes it particularly useful in esterification reactions and as an intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-(2-chloro-6-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-9-5-3-4-7(12)11(9)8(13)6-10(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDQLARWPGKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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